molecular formula C13H15N5O2 B2412183 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 320416-21-5

2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B2412183
CAS No.: 320416-21-5
M. Wt: 273.296
InChI Key: MTFDLWMIFCZGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts such as copper salts and bases like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific structural features, such as the morpholino group and the fused triazoloquinazoline ring system. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-morpholin-4-yl-8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-11-3-1-2-10-9(11)8-14-12-15-13(16-18(10)12)17-4-6-20-7-5-17/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFDLWMIFCZGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC3=NC(=NN23)N4CCOCC4)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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